(E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one
Description
(E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-16-15-23(2,3)24-22(28)25(16)19-10-8-18(9-11-19)21(26)14-7-17-5-12-20(27-4)13-6-17/h5-15H,1-4H3,(H,24,28)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCGRZAHLLYLEP-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use in the treatment of various diseases. Its biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties and applications.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits and applications.
Curcumin: A well-known compound with a similar structure, found in turmeric, and known for its anti-inflammatory and antioxidant properties.
Uniqueness
(E)-3-(4-methoxyphenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one is unique due to the presence of the 4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chalcones and contributes to its specific applications and activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
